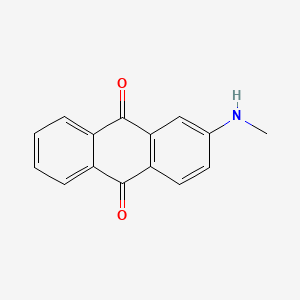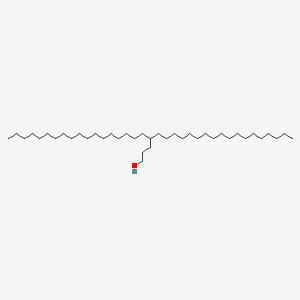
4-Octadecyldocosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octadecyldocosan-1-ol, also known as 1-Docosanol, 4-octadecyl, is a long-chain primary fatty alcohol with the molecular formula C40H82O and a molecular weight of 579.08 g/mol . This compound is characterized by its appearance as a colorless to pale yellow crystalline solid or white waxy solid . It is slightly soluble in water but soluble in organic solvents such as ether and alcohol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Octadecyldocosan-1-ol can be synthesized through various methods. One common method involves the reaction of ethylene with octadecanol under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined and subjected to controlled conditions to maximize yield and purity . The process may include steps such as distillation and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Octadecyldocosan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve halogenating agents or other nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or other reduced forms of the compound .
Applications De Recherche Scientifique
4-Octadecyldocosan-1-ol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Octadecyldocosan-1-ol, particularly in its antiviral applications, involves the inhibition of fusion between the plasma membrane of human cells and the viral envelope of herpes simplex virus . This prevents the virus from entering the cells and replicating, thereby reducing the severity and duration of viral infections .
Comparaison Avec Des Composés Similaires
Docosan-1-ol: A long-chain primary fatty alcohol similar to 4-Octadecyldocosan-1-ol but with a shorter carbon chain.
Behenyl Alcohol: Another long-chain fatty alcohol used in similar applications, such as cosmetics and personal care products.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like docosan-1-ol and behenyl alcohol provides it with unique solubility and emulsifying characteristics .
Propriétés
Formule moléculaire |
C40H82O |
|---|---|
Poids moléculaire |
579.1 g/mol |
Nom IUPAC |
4-octadecyldocosan-1-ol |
InChI |
InChI=1S/C40H82O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40-41H,3-39H2,1-2H3 |
Clé InChI |
XGXYAVPJFAHZML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


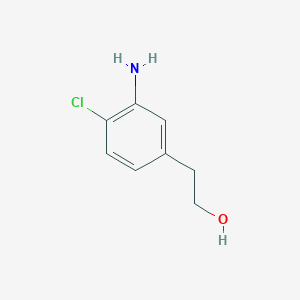

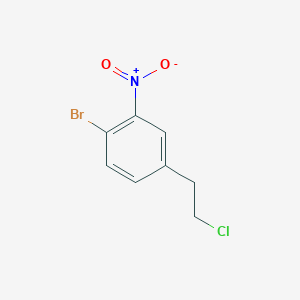
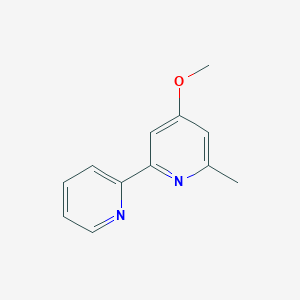
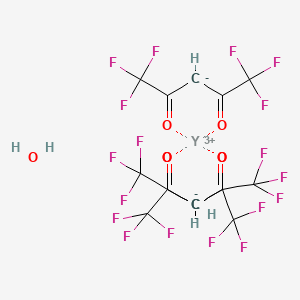
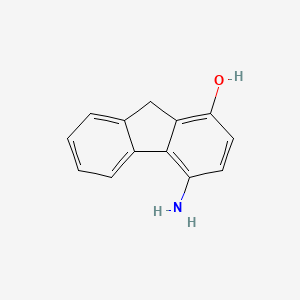
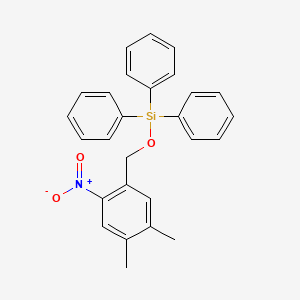
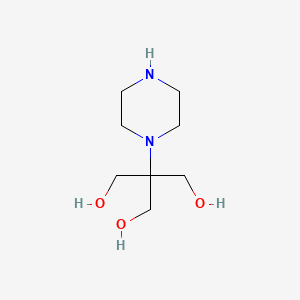

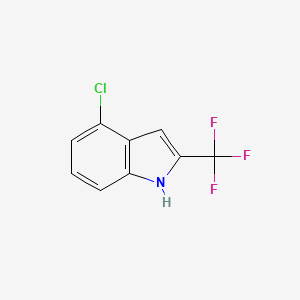
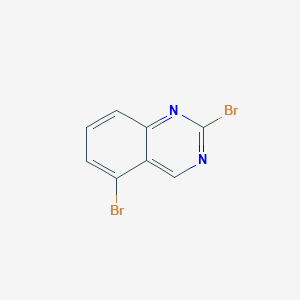
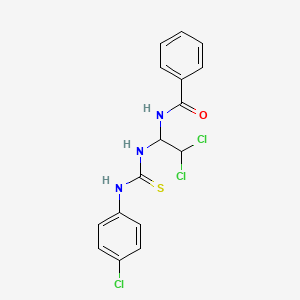
![6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one](/img/structure/B13135064.png)
